molecular formula C17H20N2OS2 B2687812 2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 905684-05-1

2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2687812
CAS No.: 905684-05-1
M. Wt: 332.48
InChI Key: QGUJZVBORFBUSK-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Future Directions

The future directions for the study of thieno[2,3-d]pyrimidin-4(3H)-ones could involve further exploration of their potential as antitubercular agents . Additionally, the synthesis methods could be refined for better yield and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidines and pyrimidine derivatives. These compounds share similar ring structures but differ in the substituents attached to the ring. The unique combination of ethylsulfanyl, methyl, and phenylethyl groups in this compound contributes to its distinct chemical and biological properties .

Some similar compounds include:

These compounds are also studied for their potential therapeutic applications and chemical reactivity.

Properties

IUPAC Name

2-ethylsulfanyl-6-methyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-3-21-17-18-14-11-12(2)22-15(14)16(20)19(17)10-9-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUJZVBORFBUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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